Adenine propenal
Overview
Description
Adenine propenal, while not directly mentioned in the provided papers, is related to adenine, a purine nucleobase that plays a crucial role in the structure of nucleic acids, such as DNA and RNA. Adenine is an integral part of the genetic code and is involved in numerous biochemical processes within the cell. It is also a component of adenosine triphosphate (ATP), which is essential for energy transfer in cells.
Synthesis Analysis
The synthesis of adenine has been a subject of interest as it provides insights into the possible prebiotic chemistry that could have led to the origin of life. Studies have shown that adenine can be synthesized from hydrogen cyanide in aqueous ammonia, which are compounds that were likely present on the early Earth . Additionally, adenine has been formed by electron irradiation of a mixture of methane, ammonia, and water, suggesting that such nucleobases could have been synthesized under prebiotic conditions . The synthesis of adenine in interstellar space has also been explored, with mechanisms involving the pentamerization of hydrogen cyanide .
Molecular Structure Analysis
The molecular structure of adenine is characterized by its conjugated heterocyclic structure, which includes an amino group that plays a key role in the formation of hydrogen bonds in nucleic acids . The flexibility of the amino group in adenine is significant for its ability to form complementary hydrogen bonds with other molecules, which is crucial for base pairing in nucleic acids . The crystal structure of 3-(adenin-9-yl)propionamide provides insights into adenine-amide interactions, which could represent elementary interaction patterns between proteins and nucleic acids .
Chemical Reactions Analysis
Adenine can participate in various chemical reactions due to its reactive groups. It has been used as a building block in the synthesis of nucleoside-derivatives, which have structures similar to α-amino acids . The coordination chemistry of adenine has been explored, with adenine acting as a ligand to form complexes with metals, which can be used for catalysis and the construction of coordination architectures . Aminophosphine derivatives of adenine have been synthesized and shown to behave as monodentate ligands towards late transition metals, leaving the adenine ring free for potential hydrogen bonding .
Physical and Chemical Properties Analysis
Adenine's unique properties are attributed to its conjugated heterocyclic structure and the presence of reactive groups. It has been introduced into the main chain of polyimide, resulting in materials with outstanding solubility, thermal, and mechanical properties . The amino group in adenine contributes to its planar structure, which is important for molecular recognition phenomena . The coordination abilities and hydrogen-bonding capacity of adenine make it a versatile molecule for various applications, including materials synthesis and catalysis .
Scientific Research Applications
Protein Modification
Adenine propenal, a product of DNA oxidation, can modify proteins by reacting with specific amino acids like lysine and cysteine. This interaction has been observed in human serum albumin and the DNA repair protein XPA. Modification by adenine propenal notably impairs XPA's DNA-binding ability, demonstrating its potential impact on protein function and DNA repair mechanisms (Shuck et al., 2014).
Ultrafast Excited-State Dynamics
Research on adenine and its derivatives, like monomethylated adenines, has revealed insights into their ultrafast excited-state dynamics in solution. This is pivotal in understanding the nonradiative decay mechanisms of these molecules, which is critical for exploring adenine's role in molecular biology and its potential applications (Cohen et al., 2003).
Advanced Sensing Applications
Adenine is significant in biomedical and agricultural research. A novel SERS (Surface-Enhanced Raman Scattering) sensor for detecting low concentrations of adenine demonstrates the potential for highly sensitive, label-free detection methods, crucial for various research and diagnostic applications (Tzeng & Lin, 2020).
Photostability on Surfaces
Studying adenine's photostability on different surfaces like gold and silicon under UV radiation provides insights into the durability and stability of adenine molecules in various environments. This research is particularly relevant in astrobiology and the study of nucleobases under extraterrestrial conditions (Mateo-Martí et al., 2009).
Complex Architectures for Material and Biological Applications
Adenine derivatives can be used to construct complex architectures, like metal-mediated discrete complexes and coordination polymers, with applications ranging from gas and solvent adsorption to bioimaging agents and anticancer drugs. This showcases adenine's versatility in material science and biotechnology (Mohapatra et al., 2017).
Responses in Plant Growth Under Stress
In plants, adenine and pyridine nucleotides play critical roles in growth. Research on the response of these nucleotides under arsenic stress in Brassica juncea highlights the significant alterations in adenine and pyridine metabolism affecting germination and early seedling growth. This research provides insights into the broader impacts of environmental stress on plant growth and development (Srivastava et al., 2013).
Anticancer Potential
Studies indicate that adenine exhibits anticancer effects in colon cancer cells. By activating AMP-activated protein kinase (AMPK) signaling, adenine contributes to autophagic cell death through the mTOR pathway. This showcases adenine's potential as a natural compound for cancer treatment (Lai et al., 2019).
Nucleobase Interaction Studies
Adenine-containing conjugates have been found to exhibit specific spectroscopic changes and show a higher affinity towards certain nucleobases due to specific interactions like Watson-Crick hydrogen bonding. Such studies contribute to our understanding of nucleobase interactions, essential in genetics and molecular biology (Juranović et al., 2002).
Luminescent Chemosensors for Biomedical Applications
The development of a luminescent zinc metallopolymer that acts as a chemosensor specific to adenine demonstrates the potential of adenine in biomedical diagnostics and food safety. This application emphasizes adenine's role in developing advanced sensing technologies (Chow, 2012).
DNA Structure and Mutagenesis Studies
Research on the effects of adenine propenal on DNA structure highlights its role in DNA mutagenesis. Understanding how adenine propenal interacts with DNA helps in comprehending the mechanisms of genetic mutation and stability (Plastaras et al., 2002).
Enhancing Osteogenesis in Osteoblast-Like Cells
Studies have shown that adenine has anti-inflammatory effects that enhance osteogenesis in osteoblast-like cells. This suggests the potential use of adenine in treating inflammatory bone conditions such as osteoporosis (Chen et al., 2020).
Adenine in Coordination Chemistry and Material Synthesis
The diverse coordination abilities and hydrogen-bonding capacity of adenine are used in the design of metal-nucleobase frameworks and for transferring molecular properties onto surfaces in nanoscale applications. This illustrates adenine's versatility in coordination chemistry and materials science (Verma et al., 2010).
Epigenetic Signaling
Adenine, specifically N6-methyl-adenine, is found in a wide range of organisms and plays a crucial role in DNA–protein interactions. This area of research is significant in understanding the epigenetic mechanisms in various organisms (Wion & Casadesús, 2006).
Adenine Nucleotide Transport in Plants
The role of adenine nucleotides in plant metabolism and physiology is crucial, and the transport of these molecules across different compartments is a key area of research. This is particularly relevant in understanding the energy dynamics within plant cells (Haferkamp et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(6-aminopurin-9-yl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h1-5H,(H2,9,10,11)/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXOMQKQLZJTQN-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=CC=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)/C=C/C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenine propenal | |
CAS RN |
90029-73-5 | |
Record name | 9-(3-Oxoprop-1-enyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090029735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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